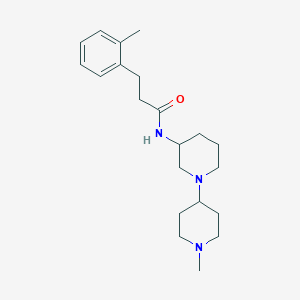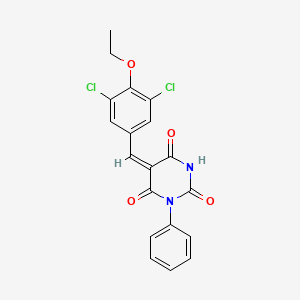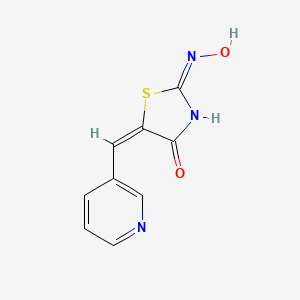![molecular formula C19H22N4O B6068795 3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6068795.png)
3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that are part of the larger family of pyrimidines . They are characterized by a pyrimidine ring fused with a pyrazole ring . These compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . This method is applicable for the efficient synthesis of a wide range of substituted pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrimidine ring fused with a pyrazole ring . The exact structure of “3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine” would include additional functional groups as indicated by its name, but specific structural details were not found in the search results.Aplicaciones Científicas De Investigación
Antipyretic and Analgesic Properties
3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine: exhibits antipyretic (fever-reducing) and analgesic (pain-relieving) effects. It has been investigated for its potential to alleviate pain and reduce fever in preclinical studies .
Anti-Inflammatory Activity
Research suggests that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for developing novel anti-inflammatory drugs .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has drawn attention in cancer research. Researchers have explored derivatives of this compound for their potential as anticancer agents. Further studies are needed to understand their mechanisms of action and efficacy against specific cancer types .
Inhibition of Enzymes
Certain pyrazolo[1,5-a]pyrimidine derivatives inhibit enzymes involved in various biological processes. For instance, they may target kinases, proteases, or other key enzymes. These compounds could serve as valuable tools for drug discovery and understanding enzyme function .
Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective properties. It could potentially protect neurons from damage caused by oxidative stress, inflammation, or other pathological factors .
Application in Organic Synthesis
Beyond its biological activities, pyrazolo[1,5-a]pyrimidines are also useful in organic synthesis. Researchers have employed them as building blocks for constructing more complex molecules. Their versatile reactivity allows for the creation of diverse chemical structures .
Mecanismo De Acción
Direcciones Futuras
The future directions for research on pyrazolo[1,5-a]pyrimidines likely involve further exploration of their synthesis and potential biological activities. Given their demonstrated cytotoxic activities against certain cancer cell lines , there may be potential for development of new anticancer drugs.
Propiedades
IUPAC Name |
4-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-5-4-6-16(11-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-7-9-24-10-8-22/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICSHPZPNSUDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)
![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)

![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)

![N'-(2-hydroxy-5-nitrobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6068779.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6068783.png)


